4-chlorobut-2-yn-1-amine Hydrochloride 4-chlorobut-2-yn-1-amine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 77369-59-6
VCID: VC21537640
InChI: InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H
SMILES: C(C#CCCl)N.Cl
Molecular Formula: C4H7Cl2N
Molecular Weight: 140.01 g/mol

4-chlorobut-2-yn-1-amine Hydrochloride

CAS No.: 77369-59-6

Cat. No.: VC21537640

Molecular Formula: C4H7Cl2N

Molecular Weight: 140.01 g/mol

* For research use only. Not for human or veterinary use.

4-chlorobut-2-yn-1-amine Hydrochloride - 77369-59-6

CAS No. 77369-59-6
Molecular Formula C4H7Cl2N
Molecular Weight 140.01 g/mol
IUPAC Name 4-chlorobut-2-yn-1-amine;hydrochloride
Standard InChI InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H
Standard InChI Key HZVTZSFWPLLBRF-UHFFFAOYSA-N
SMILES C(C#CCCl)N.Cl
Canonical SMILES C(C#CCCl)N.Cl

Chemical and Physical Properties

Structural Characteristics

4-Chlorobut-2-yn-1-amine Hydrochloride features a linear carbon chain with a triple bond between the second and third carbon atoms. The presence of the triple bond creates a rigid, linear structure that influences the compound's reactivity and three-dimensional orientation. The terminal functional groups—chlorine at one end and an ammonium group at the other—provide sites for nucleophilic and electrophilic reactions, respectively .

The structural formula can be represented as: Cl-CH₂-C≡C-CH₂-NH₃⁺Cl⁻

The InChI key for the parent compound (before hydrochloride formation) is documented in chemical databases, allowing for unambiguous identification in scientific literature and databases .

Physical Properties

As a hydrochloride salt, 4-Chlorobut-2-yn-1-amine Hydrochloride typically exists as a crystalline solid at room temperature. The salt formation enhances stability and allows for better handling compared to the free amine form. The physical properties of the compound are summarized in the following table:

PropertyValue/Description
Physical StateCrystalline solid
ColorWhite to off-white
SolubilitySoluble in water, DMSO, and polar organic solvents
Storage RecommendationStore at -20°C
StabilityRelatively stable as hydrochloride salt

The hydrochloride salt formation significantly alters the handling properties compared to the free base, particularly improving stability and solubility in aqueous environments .

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Chlorobut-2-yn-1-amine Hydrochloride can be accomplished through several methodologies, each with distinct advantages depending on the specific requirements of the synthesis and available starting materials. One common approach involves the chlorination of but-2-yn-1-ol to create 4-chlorobut-2-yn-1-ol, followed by conversion to an amine and subsequent salt formation .

Another synthetic route involves the reaction of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC). This produces intermediates that can be further transformed to yield the desired compound .

Synthetic Applications

The synthetic utility of 4-Chlorobut-2-yn-1-amine Hydrochloride extends to various chemical transformations:

  • Stevens Rearrangement: The compound participates in base-mediated rearrangements of ammonium ylides, allowing for the formation of new carbon-carbon bonds under mild conditions .

  • Quaternary Salt Formation: Reaction with various compounds in anhydrous diethyl ether medium leads to the corresponding ammonium salts .

  • Nucleophilic Substitution: The terminal chlorine provides a site for nucleophilic substitution reactions, enabling further functionalization .

These synthetic capabilities make the compound particularly valuable in creating complex molecular structures with specific functional group arrangements.

Applications and Research Significance

Pharmaceutical Development

4-Chlorobut-2-yn-1-amine Hydrochloride serves as an important intermediate in pharmaceutical synthesis. Its unique structure makes it particularly valuable in developing:

  • Anti-cancer agents: The compound is utilized in creating molecules that can modify biological pathways implicated in cancer progression .

  • Enzyme inhibitors: It functions as a building block for synthesizing inhibitors of various enzymes, including amine oxidases, which have potential therapeutic applications in neurological and cardiovascular disorders .

  • Growth inhibitor derivatives: The compound serves as an educt for synthesizing derivatives of 2,6-diamino-4-hexynoic acid, which exhibits growth inhibitory properties that may be exploited in therapeutic contexts .

The structural features of 4-Chlorobut-2-yn-1-amine Hydrochloride, particularly the alkyne functionality, provide opportunities for selective modification of biological molecules and the development of compounds with specific pharmacological activities .

Agricultural Chemical Development

In agricultural research, 4-Chlorobut-2-yn-1-amine Hydrochloride contributes to the formulation of various agrochemicals:

  • Herbicides: The compound is utilized in developing herbicidal agents with selective activity profiles.

  • Pesticides: It serves as an intermediate in synthesizing pesticides that target specific biochemical pathways in pest organisms.

These applications leverage the compound's unique chemical reactivity to create agricultural products with enhanced efficacy and selectivity .

Materials Science Applications

The compound plays a role in materials science research, particularly in the development of:

  • Specialty polymers: The alkyne functionality allows for participation in click chemistry and other polymerization reactions.

  • Functional materials: The compound can be incorporated into materials to impart specific properties or reactivity profiles.

These applications exploit the structural rigidity and functional group arrangement of the compound to create materials with tailored characteristics .

Biochemical Research

In biochemical investigations, 4-Chlorobut-2-yn-1-amine Hydrochloride is valuable for:

  • Enzyme interaction studies: The compound helps researchers understand enzyme mechanisms and interactions.

  • Therapeutic target discovery: By modifying specific biochemical pathways, it aids in identifying potential therapeutic targets.

This research utility stems from the compound's ability to interact with and modify specific biological molecules in predictable ways .

Hazard TypeClassificationGHS Code
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Irritation-H315: Causes skin irritation
Eye Irritation-H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)-H335: May cause respiratory irritation
Aquatic ToxicityCategory 1H400: Very toxic to aquatic life

These classifications indicate that the compound requires careful handling to prevent adverse health effects and environmental contamination .

Recommended Precautionary Measures

To minimize risks associated with handling 4-Chlorobut-2-yn-1-amine Hydrochloride, the following precautionary measures are recommended:

  • Personal Protective Equipment (PPE): Use appropriate gloves, eye protection, and respiratory protection when handling the compound.

  • Ventilation: Work in a well-ventilated area or under a fume hood to minimize inhalation exposure.

  • Storage: Store at -20°C in sealed containers to maintain stability and prevent degradation.

  • Waste Disposal: Dispose of waste according to local regulations for hazardous chemical waste.

  • Emergency Procedures: Have appropriate spill control materials and first aid supplies readily available.

Adherence to these precautionary measures helps ensure safe handling and minimizes the risk of adverse incidents .

Current Research and Future Perspectives

Recent Research Findings

Current research involving 4-Chlorobut-2-yn-1-amine Hydrochloride focuses on several areas:

  • Development of novel unsaturated amines through Stevens Rearrangement and related processes.

  • Creation of new pharmaceutical compounds targeting specific disease pathways.

  • Exploration of sustainable synthesis methods to produce the compound more efficiently and with less environmental impact.

These research directions highlight the continuing relevance of the compound in contemporary chemical and pharmaceutical research .

Future Applications

The future applications of 4-Chlorobut-2-yn-1-amine Hydrochloride may include:

  • Expanded use in targeted drug delivery systems, leveraging the alkyne functionality for bioorthogonal conjugation chemistry.

  • Development of environmentally friendly agrochemicals with enhanced specificity and reduced ecological impact.

  • Integration into advanced materials for specialized applications, such as stimuli-responsive polymers or functional coatings.

  • Application in emerging fields like medicinal chemistry focusing on previously untreatable conditions.

These potential applications underscore the compound's continuing importance in both basic and applied research contexts .

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